

# Unveiling the Structure of Heptatriacontane: A Comparative Guide for Researchers

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## Compound of Interest

Compound Name: Heptatriacontane

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A comprehensive guide for drug development professionals, researchers, and scientists on the synthesis and structural confirmation of the long-chain alkane, **Heptatriacontane**. This guide provides a comparative analysis with related alkanes, Dotriacontane and Tetracontane, supported by experimental data and detailed protocols.

The precise synthesis and rigorous structural confirmation of long-chain alkanes are fundamental in various scientific disciplines, including drug delivery systems, materials science, and as analytical standards. This guide focuses on **Heptatriacontane** (C<sub>37</sub>H<sub>76</sub>), a 37-carbon saturated hydrocarbon, and offers a comparative analysis with Dotriacontane (C<sub>32</sub>H<sub>66</sub>) and Tetracontane (C<sub>40</sub>H<sub>82</sub>). By presenting key identification parameters and detailed experimental methodologies, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of these molecules.

## Comparative Analysis of Long-Chain Alkanes

The structural integrity of synthesized long-chain alkanes is paramount for their application. This section provides a comparative overview of the physical and spectral properties of **Heptatriacontane**, Dotriacontane, and Tetracontane, crucial for their unambiguous identification.

Property	Heptatriacontane (C <sub>37</sub> H <sub>76</sub> )	Dotriacontane (C <sub>32</sub> H <sub>66</sub> )	Tetracontane (C <sub>40</sub> H <sub>82</sub> )
Molecular Weight (g/mol)	521.01	450.87	563.08
Melting Point (°C)	77-80	69-71	81-84
Boiling Point (°C)	504.1	467	524.8
GC Kovats Retention Index	3700	3200	4000

Table 1. Physical and Chromatographic Properties of Selected Long-Chain Alkanes.

## Spectroscopic Data for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography are indispensable techniques for the structural elucidation of long-chain alkanes.

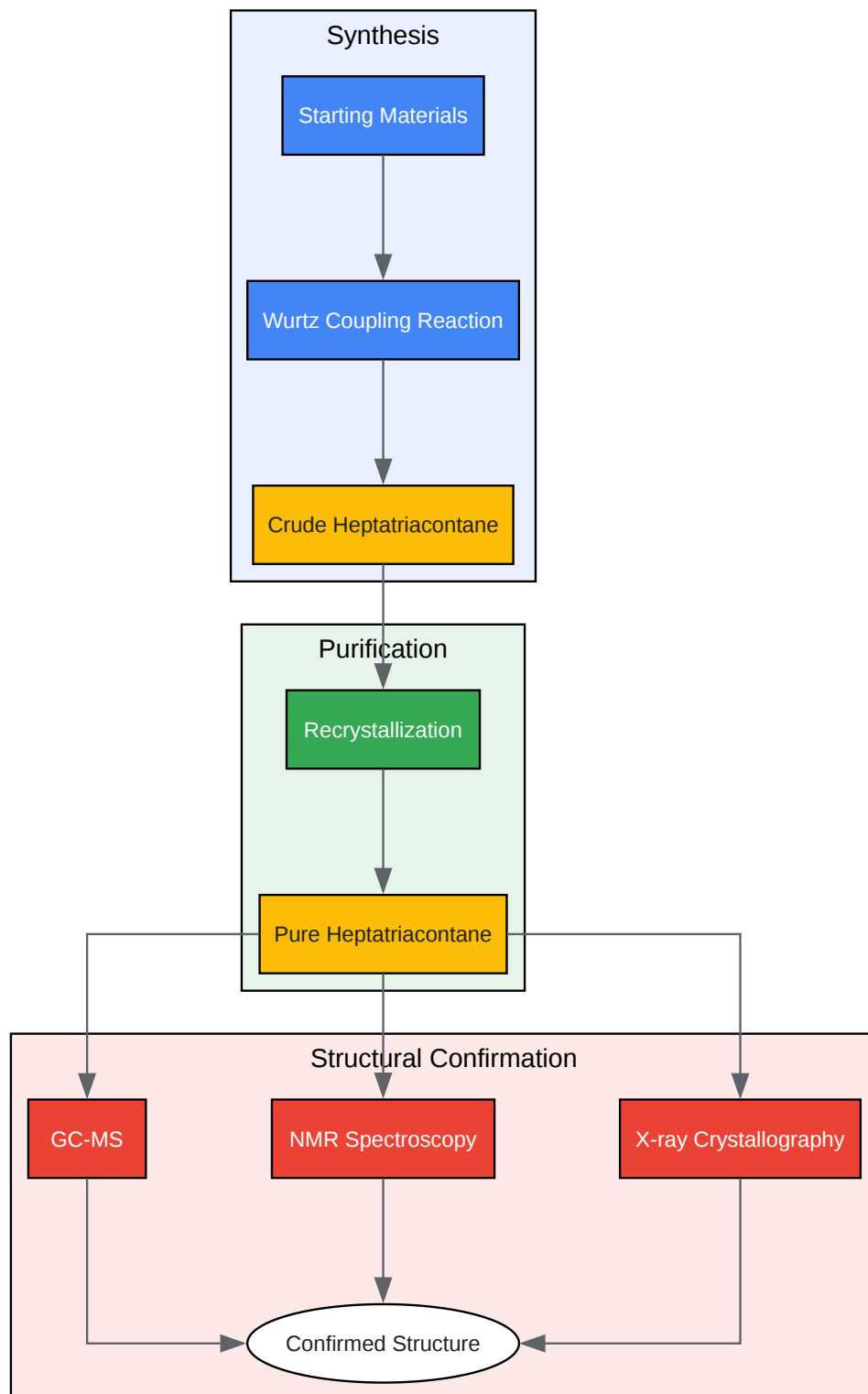
Technique	Heptatriacontane	Dotriacontane	Tetracontane
GC-MS (m/z of major fragments)	57, 71, 85, 99	57, 71, 85, 99	57, 71, 85, 99
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	~0.88 (t, 6H, -CH <sub>3</sub> ), ~1.26 (s, 70H, -(CH <sub>2</sub> ) <sub>35</sub> -)	~0.88 (t, 6H, -CH <sub>3</sub> ), ~1.25 (s, 60H, -(CH <sub>2</sub> ) <sub>30</sub> -)	~0.88 (t, 6H, -CH <sub>3</sub> ), ~1.26 (s, 76H, -(CH <sub>2</sub> ) <sub>38</sub> -)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	~14.1 (-CH <sub>3</sub> ), ~22.7, ~29.4, ~29.7, ~31.9 (-CH <sub>2</sub> -)	~14.1 (-CH <sub>3</sub> ), ~22.7, ~29.4, ~29.7, ~31.9 (-CH <sub>2</sub> -)	~14.1 (-CH <sub>3</sub> ), ~22.7, ~29.4, ~29.7, ~31.9 (-CH <sub>2</sub> -)
Crystal System	Orthorhombic (predicted)	Orthorhombic/Monoclinic	Orthorhombic (predicted)

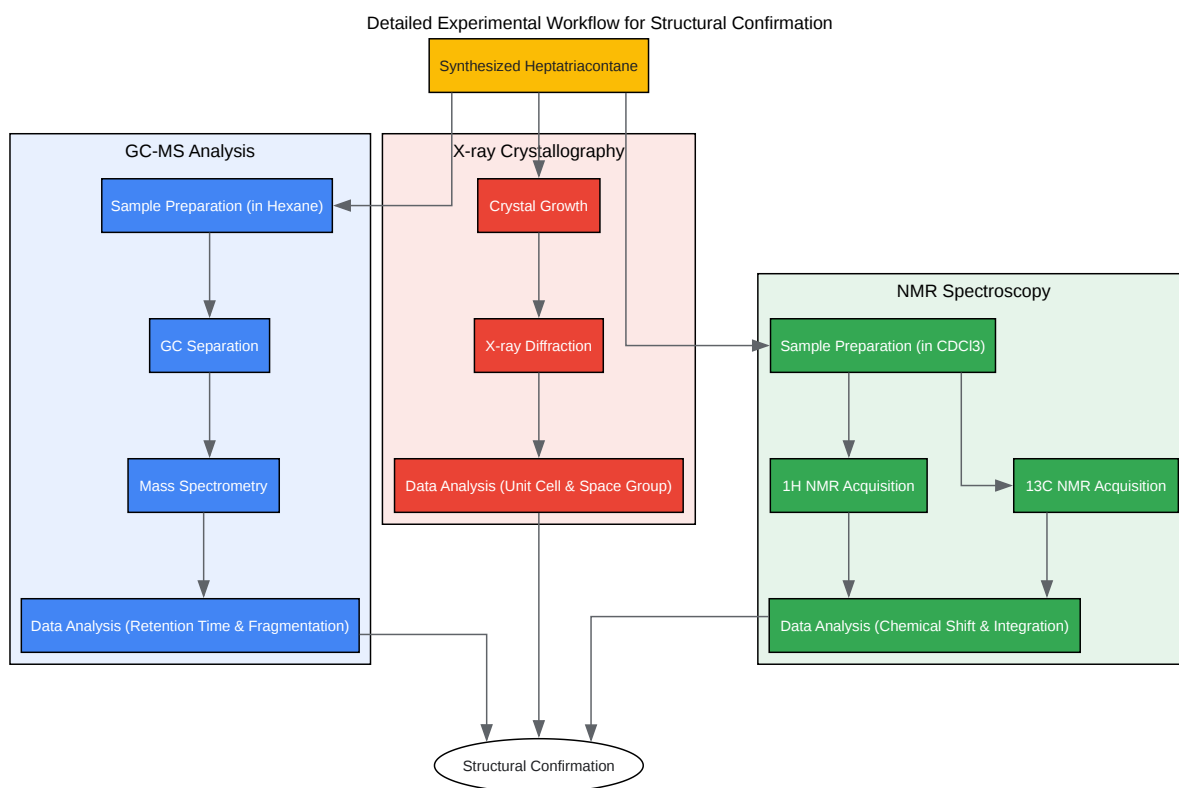
Table 2. Comparative Spectroscopic and Crystallographic Data.[1][2][3]

## Experimental Workflows and Logical Relationships

Visualizing the experimental process is crucial for understanding the logical flow from synthesis to structural confirmation.

## General Workflow for Synthesis and Structural Confirmation





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## References

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